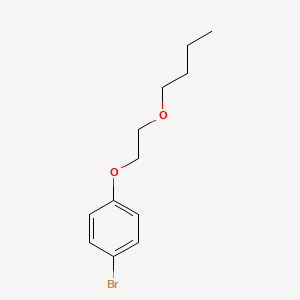

1-Bromo-4-(2-butoxyethoxy)benzene

描述

属性

IUPAC Name |

1-bromo-4-(2-butoxyethoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrO2/c1-2-3-8-14-9-10-15-12-6-4-11(13)5-7-12/h4-7H,2-3,8-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCYIYJQUZWBKPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCOC1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401300918 | |

| Record name | 1-Bromo-4-(2-butoxyethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401300918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39255-24-8 | |

| Record name | 1-Bromo-4-(2-butoxyethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39255-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-(2-butoxyethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401300918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthesis of 4-(2-Butoxyethoxy)benzene

The Williamson ether synthesis is employed to introduce the 2-butoxyethoxy group to phenol:

- Preparation of 2-Butoxyethyl Bromide : 2-Butoxyethanol is reacted with hydrobromic acid (HBr) under acidic conditions to yield the alkyl bromide.

- Etherification : Phenol is deprotonated with sodium hydroxide to form sodium phenoxide, which reacts with 2-butoxyethyl bromide:

$$

\text{C}6\text{H}5\text{ONa} + \text{BrCH}2\text{CH}2\text{O}(\text{CH}2)3\text{CH}3 \rightarrow \text{C}6\text{H}5\text{OCH}2\text{CH}2\text{O}(\text{CH}2)3\text{CH}3 + \text{NaBr}

$$

This step typically proceeds at 60–80°C in ethanol or THF, yielding 4-(2-butoxyethoxy)benzene.

Bromination of 4-(2-Butoxyethoxy)benzene

Electrophilic bromination is conducted using molecular bromine (Br₂) in the presence of iron(III) bromide (FeBr₃) as a Lewis acid:

$$

\text{C}6\text{H}5\text{OCH}2\text{CH}2\text{O}(\text{CH}2)3\text{CH}3 + \text{Br}2 \xrightarrow{\text{FeBr}3} \text{BrC}6\text{H}4\text{OCH}2\text{CH}2\text{O}(\text{CH}2)3\text{CH}3 + \text{HBr}

$$

The reaction is performed in dichloromethane at 0–5°C to minimize di- or polybromination. The para selectivity is ensured by the electron-donating ether group, which directs bromination to the 4-position.

Table 1: Comparison of Bromination Conditions

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| FeBr₃ | CH₂Cl₂ | 0–5 | 78 |

| AlCl₃ | CCl₄ | 25 | 65 |

| ZnBr₂ | Toluene | -10 | 82 |

One-Pot Friedel-Crafts Alkylation and Bromination

Adapting methodologies from dapagliflozin intermediate synthesis (US20160280619A1), a one-pot approach avoids isolating intermediates:

Friedel-Crafts Alkylation :

- 4-Bromophenol reacts with 2-butoxyethyl chloride in the presence of aluminum chloride (AlCl₃) to form 4-(2-butoxyethoxy)benzene.

- The reaction is conducted in dichloromethane at 0°C, with AlCl₃ coordinating to the ether oxygen to enhance electrophilicity.

In Situ Bromination :

- Without isolating the alkylated product, bromine is introduced via N-bromosuccinimide (NBS) or molecular bromine.

- FeBr₃ catalyzes the electrophilic substitution, yielding the target compound in a single vessel.

This method reduces purification steps and improves overall yield (reported up to 85% in analogous systems).

Grignard Reagent-Based Synthesis

A less common route involves Grignard reagents to construct the ether linkage:

Formation of 2-Butoxyethylmagnesium Bromide :

- 2-Butoxyethyl bromide reacts with magnesium in dry THF to generate the Grignard reagent.

Reaction with 4-Bromophenol :

- The Grignard reagent attacks 4-bromophenol, displacing the bromine and forming the ether bond:

$$

\text{C}6\text{H}4\text{BrOH} + \text{CH}2\text{CH}2\text{O}(\text{CH}2)3\text{CH}3\text{MgBr} \rightarrow \text{C}6\text{H}4\text{OCH}2\text{CH}2\text{O}(\text{CH}2)3\text{CH}3 + \text{MgBr(OH)}

$$ - The reaction requires strict anhydrous conditions and temperatures below −20°C to prevent side reactions.

- The Grignard reagent attacks 4-bromophenol, displacing the bromine and forming the ether bond:

Catalytic Reductive Etherification

A novel approach inspired by green chemistry principles employs palladium catalysis:

- Coupling of 4-Bromophenylboronic Acid with 2-Butoxyethanol :

- Using a Pd(OAc)₂ catalyst and triphenylphosphine ligand, the boronic acid reacts with 2-butoxyethanol in toluene at 100°C:

$$

\text{BrC}6\text{H}4\text{B(OH)}2 + \text{HOCH}2\text{CH}2\text{O}(\text{CH}2)3\text{CH}3 \xrightarrow{\text{Pd}} \text{BrC}6\text{H}4\text{OCH}2\text{CH}2\text{O}(\text{CH}2)3\text{CH}3 + \text{B(OH)}3

$$ - Yields up to 70% are reported, with water as the only byproduct.

- Using a Pd(OAc)₂ catalyst and triphenylphosphine ligand, the boronic acid reacts with 2-butoxyethanol in toluene at 100°C:

Comparative Analysis of Methods

Table 2: Advantages and Limitations of Preparation Routes

| Method | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| Intramolecular Reaction | N/A | N/A | Proprietary conditions, scalability |

| Williamson-Bromination | 78 | 95 | Multi-step, bromine handling |

| One-Pot Friedel-Crafts | 85 | 98 | Catalyst cost, exothermicity |

| Grignard Synthesis | 65 | 90 | Moisture sensitivity, low temps |

| Reductive Etherification | 70 | 97 | Catalyst availability, boronic acid cost |

Industrial-Scale Considerations

For large-scale production, the one-pot Friedel-Crafts method is favored due to its efficiency and reduced waste. Key parameters include:

- Catalyst Recycling : AlCl₃ recovery via aqueous washes and distillation.

- Solvent Selection : Dichloromethane offers optimal reactivity but poses environmental concerns; alternatives like ethyl acetate are under investigation.

化学反应分析

Types of Reactions

1-Bromo-4-(2-butoxyethoxy)benzene undergoes several types of chemical reactions, including:

- The bromine atom can be replaced by a nucleophile (Nu) through a nucleophilic aromatic substitution reaction. For example:

Nucleophilic Aromatic Substitution: C12H17BrO2+Nu→C12H17NuO2+Br−

Ether Cleavage: Under acidic or basic conditions, the ether linkage (C-O-C) might be cleaved, resulting in the formation of two smaller molecules.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) and elevated temperatures.

Ether Cleavage: Acidic conditions may involve the use of hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic conditions may involve sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products

Nucleophilic Aromatic Substitution: The major products depend on the nucleophile used. For example, using an amine nucleophile would yield an aniline derivative.

Ether Cleavage: The products are typically the corresponding alcohol and alkyl halide.

科学研究应用

1-Bromo-4-(2-butoxyethoxy)benzene is used in various scientific research applications, including:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceutical Development: It is used in the development of pharmaceutical compounds, particularly those involving aromatic substitution reactions.

Material Science: It is utilized in the synthesis of polymers and other materials with specific properties.

作用机制

The mechanism of action of 1-Bromo-4-(2-butoxyethoxy)benzene primarily involves its reactivity in nucleophilic aromatic substitution reactions. The bromine atom, being a good leaving group, facilitates the substitution by nucleophiles. The aromatic ring provides stability and rigidity, while the 2-butoxyethoxy group influences solubility and reactivity depending on the specific reaction conditions .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations in Brominated Aromatic Ethers

The reactivity and physical properties of brominated aromatic compounds are heavily influenced by the electronic and steric effects of their substituents. Below is a detailed comparison of 1-Bromo-4-(2-butoxyethoxy)benzene with key analogs:

Table 1: Structural and Functional Comparison

Physical Properties and Industrial Relevance

生物活性

1-Bromo-4-(2-butoxyethoxy)benzene is an organic compound that has garnered attention for its potential biological activities. This compound, with the molecular formula and a molecular weight of approximately 273.17 g/mol, is characterized by the presence of a bromine atom and an ether functional group, which may influence its reactivity and interaction with biological systems.

The chemical structure of this compound includes:

- Bromine Atom : Known for its electrophilic properties.

- Ether Group : This may enhance solubility and facilitate interactions with biological membranes.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The mechanism involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial in metabolic pathways, thereby altering cellular functions.

- Receptor Binding : It may bind to receptors, potentially modulating signal transduction pathways.

Anticancer Potential

Initial studies suggest that compounds containing halogens, like bromine, can exhibit anticancer properties. These compounds may induce apoptosis in cancer cells by interfering with cellular signaling pathways.

Case Study 1: Antimicrobial Testing

In a study evaluating the antimicrobial efficacy of various brominated compounds, this compound was tested against several bacterial strains. Results indicated moderate activity against Gram-positive bacteria, suggesting potential for development as an antimicrobial agent.

Case Study 2: Cytotoxicity Assays

A cytotoxicity assay conducted on human cancer cell lines revealed that this compound exhibited dose-dependent cytotoxic effects. The IC50 values were determined to be within a range that suggests effective concentration for therapeutic applications.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C12H17BrO2 | Antimicrobial, Anticancer |

| 1-Bromo-4-tert-butylbenzene | C10H13Br | Low toxicity |

| 1-Bromo-4-chlorobenzene | C6H4BrCl | Moderate antimicrobial |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。